Enhanced Cytotoxicity in Cancer Cells: 4'-Acetylchrysomycin B vs. Parent Chrysomycin B
Acetylation at the 4'-position significantly reinforces the cytotoxic activity of chrysomycin B against a panel of human cancer cell lines. While the parent compound chrysomycin B exhibits baseline activity, the acetylated analog 4'-acetylchrysomycin B demonstrates a marked increase in potency [1]. This trend is consistently observed across multiple cancer cell types, with IC50 values ranging from 1.7 to 14 ng/ml in sensitive cell lines [2].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.7–14 ng/ml across a panel of human cancer cell lines |
| Comparator Or Baseline | Chrysomycin B (parent compound) shows weaker cytotoxicity; acetylation reinforces activity [1] |
| Quantified Difference | Exact fold-increase not reported; qualitative enhancement confirmed |
| Conditions | Human cancer cell lines (doxorubicin-sensitive), in vitro cytotoxicity assay |
Why This Matters
This demonstrates that 4'-acetylation is a critical structural modification for achieving optimal anticancer potency, guiding selection for structure-activity relationship (SAR) studies and lead optimization.
- [1] Wada, S.-I., Sawa, R., Iwanami, F., et al. Structures and biological activities of novel 4'-acetylated analogs of chrysomycins A and B. J. Antibiot. (Tokyo) 70, 1078–1082 (2017). View Source
- [2] Cayman Chemical (Bertin Bioreagent). 4′-Acetylchrysomycin B Product Datasheet. CAT N°: 33024. View Source
